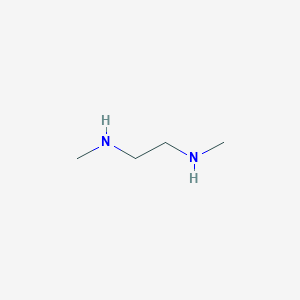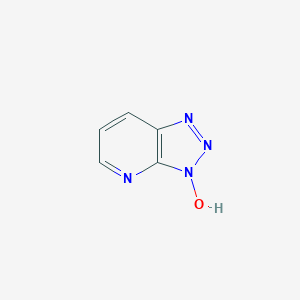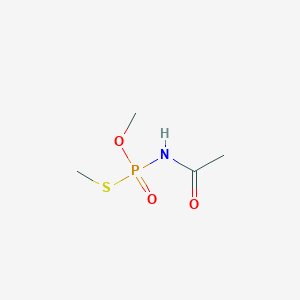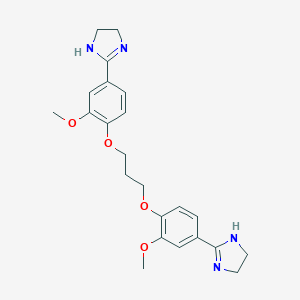
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BIMPP is a bisphosphonate derivative that has been shown to have a high affinity for bone tissue, making it a promising candidate for use in bone imaging and targeted drug delivery.
Mecanismo De Acción
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane works by binding to hydroxyapatite, the mineral component of bone tissue. This binding is thought to be mediated by the bisphosphonate group in 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, which has a high affinity for hydroxyapatite. Once bound to bone tissue, 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be used for imaging or targeted drug delivery.
Efectos Bioquímicos Y Fisiológicos
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to have minimal toxicity in animal studies, and does not appear to have any significant effects on biochemical or physiological processes. However, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The high affinity of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane for bone tissue makes it an ideal candidate for use in bone imaging and targeted drug delivery. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be complex and time-consuming, which may limit its use in some lab experiments. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Direcciones Futuras
There are several future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One potential application is in the development of new imaging techniques for bone tissue. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane could also be used in the development of new targeted drug delivery systems for bone diseases such as osteoporosis. Additionally, further studies are needed to fully understand the safety and potential side effects of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, and to optimize its synthesis and use in lab experiments.
Métodos De Síntesis
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane can be synthesized using a multi-step process, starting with the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxy-4-methylphenol. This intermediate is then reacted with 2-bromoethanol to form 2-(2-hydroxyethoxy)-4-methylphenol, which is subsequently reacted with imidazole to form the key intermediate, 4-(imidazolin-2-yl)-2-(2-hydroxyethoxy)phenol. Finally, this intermediate is reacted with bis(2-chloroethyl)amine hydrochloride to form 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
Aplicaciones Científicas De Investigación
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential use in bone imaging and targeted drug delivery. Its high affinity for bone tissue makes it an ideal candidate for use in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT). 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has also been studied for its potential use in targeted drug delivery to bone tissue, as it can be conjugated to other compounds and specifically targeted to bone tissue.
Propiedades
Número CAS |
109444-03-3 |
|---|---|
Nombre del producto |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
Fórmula molecular |
C23H28N4O4 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
Clave InChI |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
Otros números CAS |
119014-74-3 |
Sinónimos |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



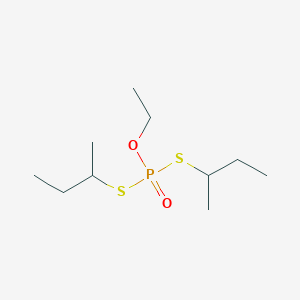
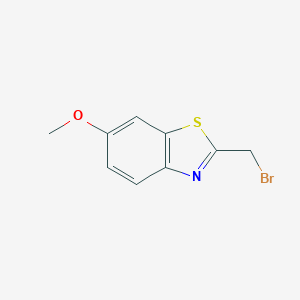
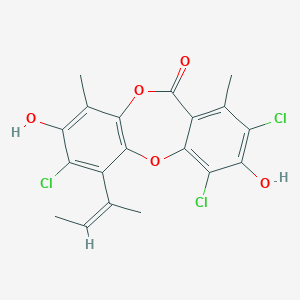
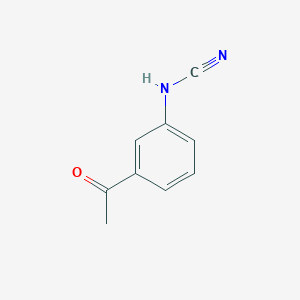
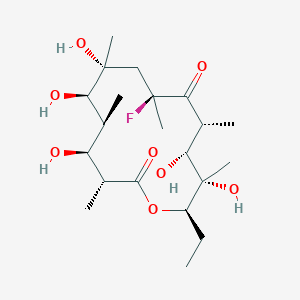
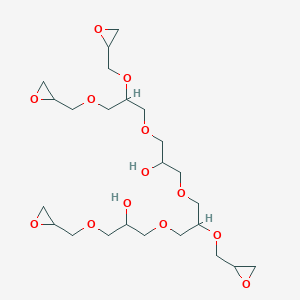
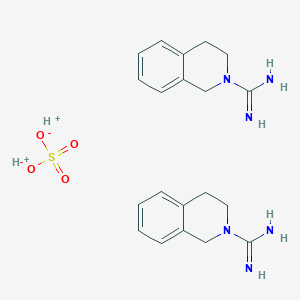
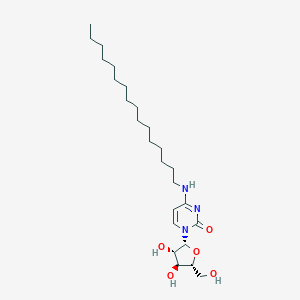
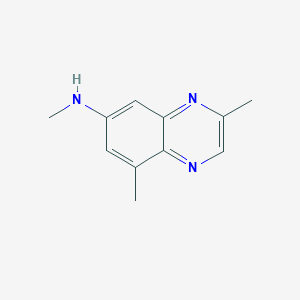
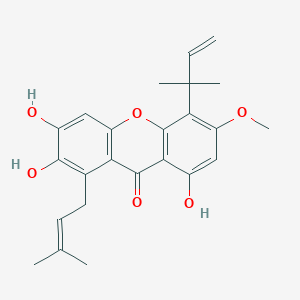
![(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B21761.png)
